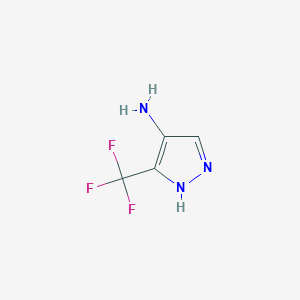

3-(Trifluorométhyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

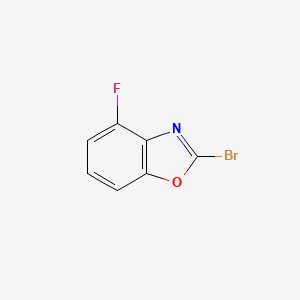

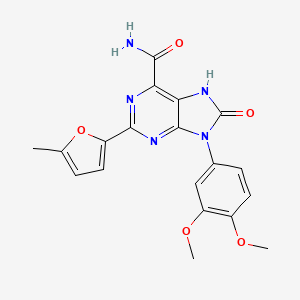

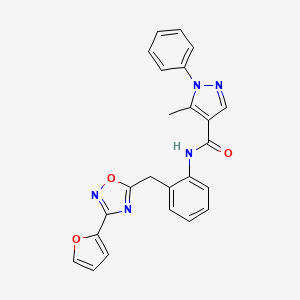

3-(Trifluoromethyl)-1H-pyrazol-4-amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Applications De Recherche Scientifique

3-(Trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Mécanisme D'action

Mode of Action

It is known that the trifluoromethyl group in organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that trifluoromethylated compounds generally exhibit improved metabolic stability, which could potentially enhance the bioavailability of 3-(trifluoromethyl)-1h-pyrazol-4-amine .

Result of Action

It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds can affect the metabolism of 3-(Trifluoromethyl)-1H-pyrazol-4-amine, potentially leading to drug-drug interactions .

Analyse Biochimique

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazol-4-amine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine with enzymes, proteins, and other biomolecules. Specific interactions with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

The cellular effects of 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. Compounds with a trifluoromethyl group have been shown to influence cell function. For example, the common field lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), is used to treat streams and creeks infested with highly invasive and destructive sea lamprey . Exposure to TFM causes marked reductions in tissue glycogen and high energy phosphagens in lamprey and rainbow trout by interfering with oxidative ATP production in the mitochondria .

Molecular Mechanism

The molecular mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-amine is not well-understood. The trifluoromethyl group is known to play a role in the molecular mechanisms of other compounds. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Metabolic Pathways

The metabolic pathways involving 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Subcellular Localization

Many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyrazole derivatives using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the nucleophilic substitution of halogenated pyrazoles with trifluoromethyl anions .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)-1H-pyrazol-4-amine often employs continuous flow techniques to enhance scalability and efficiency. The use of fluorinating agents like cesium fluoride in combination with organic precursors allows for the rapid and controlled synthesis of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed under various catalytic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)phenyl-Substituted Pyrazoles: These compounds share the trifluoromethyl group but differ in the substitution pattern on the pyrazole ring.

Trifluoromethylated Anilines: These compounds have a trifluoromethyl group attached to an aniline ring, offering different reactivity and applications.

Uniqueness

3-(Trifluoromethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)